Cas no 2138251-85-9 (6-Chloro-2-(oxan-4-yl)quinolin-3-ol)

6-Chloro-2-(oxan-4-yl)quinolin-3-ol is a quinoline derivative featuring a chloro substituent at the 6-position and a tetrahydropyran (oxane) ring at the 2-position, with a hydroxyl group at the 3-position. This structural configuration imparts unique reactivity and potential utility in medicinal chemistry and material science. The chloro group enhances electrophilic substitution potential, while the oxan-4-yl moiety contributes to steric and electronic modulation, improving solubility and bioavailability. The hydroxyl group offers a site for further functionalization, making it a versatile intermediate for synthesizing complex heterocyclic compounds. Its well-defined structure and synthetic accessibility make it valuable for research in drug discovery and organic synthesis.
6-Chloro-2-(oxan-4-yl)quinolin-3-ol structure
2138251-85-9 structure
Product Name:6-Chloro-2-(oxan-4-yl)quinolin-3-ol
CAS No:2138251-85-9
MF:C14H14ClNO2
MW:263.719462871552
CID:6461252
PubChem ID:165487251
Update Time:2025-05-20

6-Chloro-2-(oxan-4-yl)quinolin-3-ol Chemical and Physical Properties

Names and Identifiers

    • 2138251-85-9
    • 6-chloro-2-(oxan-4-yl)quinolin-3-ol
    • EN300-801063
    • 6-Chloro-2-(oxan-4-yl)quinolin-3-ol
    • Inchi: 1S/C14H14ClNO2/c15-11-1-2-12-10(7-11)8-13(17)14(16-12)9-3-5-18-6-4-9/h1-2,7-9,17H,3-6H2
    • InChI Key: QAVQVVGOQFVVNH-UHFFFAOYSA-N
    • SMILES: ClC1C=CC2=C(C=1)C=C(C(C1CCOCC1)=N2)O

Computed Properties

  • Exact Mass: 263.0713064g/mol
  • Monoisotopic Mass: 263.0713064g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 1
  • Complexity: 283
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 42.4Ų

6-Chloro-2-(oxan-4-yl)quinolin-3-ol Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-801063-1.0g
6-chloro-2-(oxan-4-yl)quinolin-3-ol
2138251-85-9 95%
1.0g
$728.0 2024-05-21
Enamine
EN300-801063-0.05g
6-chloro-2-(oxan-4-yl)quinolin-3-ol
2138251-85-9 95%
0.05g
$612.0 2024-05-21
Enamine
EN300-801063-0.1g
6-chloro-2-(oxan-4-yl)quinolin-3-ol
2138251-85-9 95%
0.1g
$640.0 2024-05-21
Enamine
EN300-801063-0.25g
6-chloro-2-(oxan-4-yl)quinolin-3-ol
2138251-85-9 95%
0.25g
$670.0 2024-05-21
Enamine
EN300-801063-0.5g
6-chloro-2-(oxan-4-yl)quinolin-3-ol
2138251-85-9 95%
0.5g
$699.0 2024-05-21
Enamine
EN300-801063-2.5g
6-chloro-2-(oxan-4-yl)quinolin-3-ol
2138251-85-9 95%
2.5g
$1428.0 2024-05-21
Enamine
EN300-801063-5.0g
6-chloro-2-(oxan-4-yl)quinolin-3-ol
2138251-85-9 95%
5.0g
$2110.0 2024-05-21
Enamine
EN300-801063-10.0g
6-chloro-2-(oxan-4-yl)quinolin-3-ol
2138251-85-9 95%
10.0g
$3131.0 2024-05-21

6-Chloro-2-(oxan-4-yl)quinolin-3-ol Related Literature

Additional information on 6-Chloro-2-(oxan-4-yl)quinolin-3-ol

6-Chloro-2-(oxan-4-yl)quinolin-3-ol: A Comprehensive Overview

The compound 6-Chloro-2-(oxan-4-yl)quinolin-3-ol (CAS No. 2138251-85-9) is a structurally complex organic molecule belonging to the quinoline derivative family. This compound has garnered significant attention in recent years due to its potential applications in the fields of pharmacology, materials science, and organic synthesis. The molecule's unique structure, featuring a chlorinated quinoline ring fused with an oxane group, makes it a promising candidate for various research and industrial applications.

Recent studies have highlighted the 6-Chloro-2-(oxan-4-yl)quinolin-3-ol as a versatile building block in medicinal chemistry. Its quinoline core is known for its ability to interact with various biological targets, such as protein kinases and enzymes, making it a valuable lead compound for drug discovery. The introduction of the oxane group at the 2-position and the hydroxyl group at the 3-position further enhances its chemical versatility, enabling it to participate in a wide range of chemical reactions.

One of the most notable advancements involving 6-Chloro-2-(oxan4yl)quinolin3ol is its role in the development of novel anti-cancer agents. Researchers have demonstrated that this compound exhibits significant anti-proliferative activity against various cancer cell lines, particularly in breast and lung cancer models. The mechanism of action involves inhibition of key enzymes associated with cell cycle regulation and apoptosis induction, which underscores its potential as a therapeutic agent in oncology.

In addition to its pharmacological applications, 6-Chloro2(oxan4yl)quinolin3ol has also been explored for its electronic properties. The quinoline moiety is known for its aromaticity and conjugation capabilities, which make it suitable for applications in organic electronics. Recent studies have investigated its use as a component in organic light-emitting diodes (OLEDs) and photovoltaic devices, where it has shown promising performance in terms of charge transport and emission efficiency.

The synthesis of 6-Chloro2(oxan4yl)quinolin3ol involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. Key steps include the formation of the quinoline ring system through cyclization reactions, followed by functionalization at specific positions to introduce the oxane and hydroxyl groups. Researchers have optimized these steps to achieve high yields and purity levels, ensuring that the compound is readily available for further studies.

Another area where 6-Chloro2(oxan4yl)quinolin3ol has shown promise is in catalysis. Its ability to act as a ligand in transition metal-catalyzed reactions has been extensively studied. For instance, it has been used as a chiral ligand in asymmetric hydrogenation reactions, demonstrating high enantioselectivity and catalytic efficiency. This property makes it an attractive candidate for use in the synthesis of chiral pharmaceuticals and fine chemicals.

Furthermore, recent advancements in computational chemistry have enabled researchers to gain deeper insights into the electronic structure and reactivity of 6-Chloro2(oxan4yl)quinolin3ol. Quantum mechanical calculations have revealed that the compound's electronic properties are highly dependent on the substituents present on the quinoline ring. This understanding has facilitated the design of new derivatives with enhanced functionality tailored for specific applications.

In conclusion, 6-Chloro2(oxan4yl)quinolin3ol (CAS No. 2138251859) is a multifaceted compound with significant potential across various scientific domains. Its unique structure, combined with recent breakthroughs in synthetic methods and application studies, positions it as a key player in future research and development efforts. As ongoing investigations continue to uncover new aspects of this compound's properties and utilities, its role in advancing science and technology is expected to grow even further.

Recommended suppliers
Henan Dongyan Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Henan Dongyan Pharmaceutical Co., Ltd
SunaTech Inc.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
SunaTech Inc.
钜澜化工科技(青岛)有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
钜澜化工科技(青岛)有限公司
Zhejiang Brunova Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhejiang Brunova Technology Co., Ltd.
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.